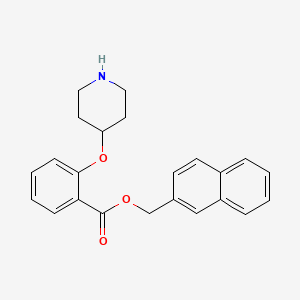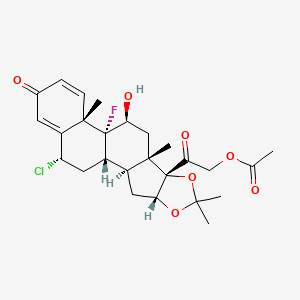
21-Acetyl-6alpha-chlorotriamcinoloneAcetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Acetyl-6alpha-chlorotriamcinolone Acetonide is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of triamcinolone, modified to enhance its pharmacological effects. This compound is known for its potent activity and is used in various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 21-Acetyl-6alpha-chlorotriamcinolone Acetonide involves multiple steps, starting from triamcinolone. The key steps include chlorination at the 6-alpha position and acetylation at the 21 position. The reaction conditions typically involve the use of chlorinating agents like thionyl chloride and acetylating agents such as acetic anhydride under controlled temperatures and pH conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 21-Acetyl-6alpha-chlorotriamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 21-acetyl-6alpha-chlorotriamcinolone carboxylic acid, while reduction can produce 21-acetyl-6alpha-chlorotriamcinolone alcohol.
Applications De Recherche Scientifique
21-Acetyl-6alpha-chlorotriamcinolone Acetonide is extensively used in scientific research due to its diverse applications:
Chemistry: Used as a reference compound in analytical studies.
Biology: Employed in studies related to cell signaling and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 21-Acetyl-6alpha-chlorotriamcinolone Acetonide involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Triamcinolone: The parent compound, less potent compared to its acetylated and chlorinated derivative.
Fluocinolone Acetonide: Another corticosteroid with similar anti-inflammatory properties but different chemical modifications.
Betamethasone: A potent corticosteroid with a different structure but similar therapeutic effects.
Uniqueness: 21-Acetyl-6alpha-chlorotriamcinolone Acetonide stands out due to its enhanced potency and specific modifications that improve its pharmacokinetic and pharmacodynamic profiles. The presence of the acetyl and chloro groups at specific positions contributes to its unique properties and effectiveness.
Propriétés
Formule moléculaire |
C26H32ClFO7 |
|---|---|
Poids moléculaire |
511.0 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-19-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32ClFO7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1 |
Clé InChI |
QKCQMVXAOYYSJU-IUGZLZTKSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)Cl)F)O)C)OC(O2)(C)C |
SMILES canonique |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)Cl)F)O)C)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
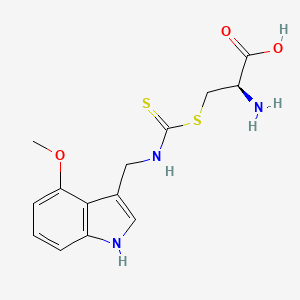
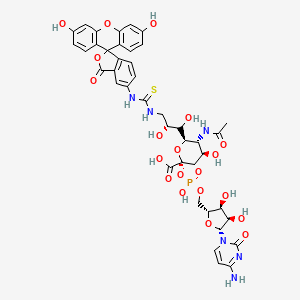
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)
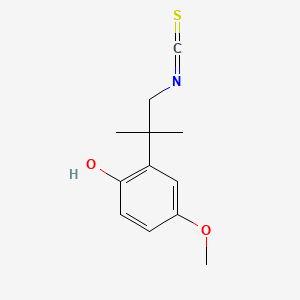
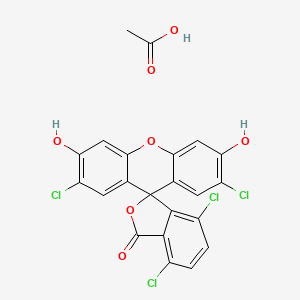

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
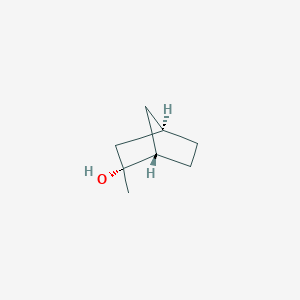


![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)
